Cyclopropyl-((S)-1-methyl-pyrrolidin-3-yl)-amine
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Overview
Description
Cyclopropyl-((S)-1-methyl-pyrrolidin-3-yl)-amine is a compound that features a cyclopropyl group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropyl-((S)-1-methyl-pyrrolidin-3-yl)-amine typically involves the formation of the cyclopropyl group followed by its attachment to the pyrrolidine ring. One common method involves the use of cyclopropyl halides and Grignard reagents to form the cyclopropyl group, which is then coupled with a pyrrolidine derivative under suitable conditions . Another approach involves the use of transition-metal-catalyzed cross-coupling reactions, which offer high selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl-((S)-1-methyl-pyrrolidin-3-yl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the cyclopropyl group, using reagents like sodium azide or halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium azide, halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropyl alcohols .
Scientific Research Applications
Cyclopropyl-((S)-1-methyl-pyrrolidin-3-yl)-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of various chemical intermediates and specialty chemicals
Mechanism of Action
The mechanism of action of cyclopropyl-((S)-1-methyl-pyrrolidin-3-yl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can impart conformational rigidity to the molecule, enhancing its binding affinity and selectivity for these targets. This can lead to modulation of biological pathways and therapeutic effects .
Comparison with Similar Compounds
Cyclopropyl-((S)-1-methyl-pyrrolidin-3-yl)-amine can be compared with other similar compounds, such as:
Cyclopropylamine: A simpler analog with a cyclopropyl group attached to an amine.
Cyclopropylmethylamine: Contains a cyclopropyl group attached to a methylamine.
Cyclopropylpyrrolidine: Similar structure but lacks the methyl group on the pyrrolidine ring
These comparisons highlight the unique structural features and potential advantages of this compound, such as increased metabolic stability and enhanced biological activity.
Properties
IUPAC Name |
(3S)-N-cyclopropyl-1-methylpyrrolidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-10-5-4-8(6-10)9-7-2-3-7/h7-9H,2-6H2,1H3/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLPQXJJWUZUXAX-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)NC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@H](C1)NC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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